molecular formula C12H18O B14516214 4-Methylspiro[5.5]undec-3-en-2-one CAS No. 62639-99-0

4-Methylspiro[5.5]undec-3-en-2-one

Cat. No.: B14516214
CAS No.: 62639-99-0
M. Wt: 178.27 g/mol
InChI Key: MQKRHCCMFHBHBT-UHFFFAOYSA-N
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Description

4-Methylspiro[55]undec-3-en-2-one is a spiro compound characterized by a unique bicyclic structure where two rings share a single carbon atom This compound is part of the spiro[5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylspiro[5.5]undec-3-en-2-one typically involves multicomponent reactions. One common method includes the reaction of acetoacetic ester with allylamine in the presence of a catalyst. The reaction proceeds through a cascade carbocyclization mechanism, leading to the formation of the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as crystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methylspiro[5.5]undec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-Methylspiro[5.5]undec-3-en-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylspiro[5.5]undec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[5.5]undec-3-en-1-one
  • 5-Hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-one
  • 1-Oxa-9-azaspiro[5.5]undecane

Uniqueness

4-Methylspiro[5.5]undec-3-en-2-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to different properties and applications compared to other similar spiro compounds.

Properties

CAS No.

62639-99-0

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-methylspiro[5.5]undec-2-en-4-one

InChI

InChI=1S/C12H18O/c1-10-7-11(13)9-12(8-10)5-3-2-4-6-12/h7H,2-6,8-9H2,1H3

InChI Key

MQKRHCCMFHBHBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC2(C1)CCCCC2

Origin of Product

United States

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